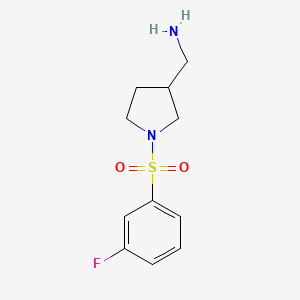

(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine

Description

(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is a pyrrolidine-based compound featuring a 3-fluorophenyl sulfonyl group and a primary amine (-CH₂NH₂) at the 3-position of the pyrrolidine ring.

Properties

Molecular Formula |

C11H15FN2O2S |

|---|---|

Molecular Weight |

258.31 g/mol |

IUPAC Name |

[1-(3-fluorophenyl)sulfonylpyrrolidin-3-yl]methanamine |

InChI |

InChI=1S/C11H15FN2O2S/c12-10-2-1-3-11(6-10)17(15,16)14-5-4-9(7-13)8-14/h1-3,6,9H,4-5,7-8,13H2 |

InChI Key |

HJZVABYTVUAIJS-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CC1CN)S(=O)(=O)C2=CC=CC(=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine typically involves the following steps:

Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methanamine Group: This step often involves the reaction of the pyrrolidine derivative with a suitable amine source, such as methanamine, under controlled conditions.

Attachment of the 3-Fluorophenylsulfonyl Group: This is usually done through a sulfonylation reaction, where the pyrrolidine derivative is treated with a sulfonyl chloride derivative of 3-fluorophenyl under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophilic substitution with alkyl halides or electrophilic substitution with sulfonyl chlorides.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the reactants used.

Scientific Research Applications

(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is a nitrogen-containing heterocyclic compound featuring a pyrrolidine ring substituted with a sulfonyl group and a fluorinated phenyl moiety. The presence of a fluorine atom in the phenyl group can influence pharmacokinetic properties like lipophilicity and metabolic stability. Compounds with structural similarities have been explored for their biological activities as potential pharmacological agents.

Potential Applications

- Modification to enhance biological properties or synthesize analogs.

- Biological evaluation.

- Interaction studies to understand interactions with biological targets. Similar compounds may engage in various interactions, helping to elucidate the pharmacodynamic properties of the compound.

Structural Similarities

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(4-Fluorophenyl)-pyrrolidine | Pyrrolidine core with a para-fluorophenyl group | Lacks sulfonamide functionality |

| 1-(2-Fluorophenyl)-piperidine | Piperidine instead of pyrrolidine | Different ring structure alters pharmacodynamics |

| 1-(3-Chlorophenyl)-sulfonyl-pyrrolidine | Chlorine substitution instead of fluorine | May exhibit different biological activity due to electronegativity differences |

Mechanism of Action

The mechanism of action of (1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity. The fluorine atom may enhance binding affinity through halogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of Selected Compounds

Key Observations :

- Aryl Substituent Position: The 3-fluorophenyl sulfonyl group in the target compound contrasts with the 2-fluorophenyl () and 2-methoxyphenyl () moieties.

- Functional Groups: The sulfonyl group in the target compound introduces additional hydrogen-bond acceptors, which may improve solubility in polar solvents compared to non-sulfonated analogs like [1-(2-fluorophenyl)pyrrolidin-3-yl]methanamine .

- Heterocyclic Modifications : The 1-methylpyrrolidine in ’s compound introduces steric bulk, which could limit membrane permeability compared to the unsubstituted pyrrolidine core in the target compound .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound’s molecular weight (268.3) is higher than non-sulfonated analogs (e.g., 194.25 in ), primarily due to the sulfonyl group (-SO₂-).

- Physical State : Liquids (e.g., ) may indicate lower melting points due to reduced crystallinity, whereas the sulfonyl group in the target compound likely promotes a solid state .

Pharmacological Implications

- Injectable Formulations : A patent () highlights a related sulfonated pyrrole derivative formulated for injectable use, suggesting that sulfonyl groups may improve stability or solubility for parenteral administration .

- Electron-Withdrawing vs. Electron-Donating Groups: The 3-fluorophenyl (electron-withdrawing) and 2-methoxyphenyl (electron-donating) substituents in analogs () may differentially modulate interactions with enzymatic targets, such as monoamine oxidases or serotonin receptors .

Biological Activity

(1-((3-Fluorophenyl)sulfonyl)pyrrolidin-3-yl)methanamine is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring, a sulfonyl group, and a fluorinated phenyl moiety. Its unique structure suggests potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological properties, and relevant case studies.

The molecular formula of this compound is C11H15FN2O2S, with a molecular weight of 258.31 g/mol. The presence of the sulfonamide group and the fluorine atom in the phenyl ring may enhance its pharmacokinetic properties, such as lipophilicity and metabolic stability.

Similar compounds have been investigated for their biological activities, particularly as potential pharmacological agents. The sulfonamide derivatives often exhibit various mechanisms of action:

- Enzyme Inhibition : Compounds with similar structures have shown inhibitory effects on enzymes involved in neurotransmitter uptake, such as serotonin transporters.

- Receptor Modulation : Some derivatives act as antagonists at serotonin receptors (5-HT3R and 5-HT6R), which may relate to their potential use in treating psychiatric disorders .

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

Study 1: Antidepressant Activity

Research has indicated that compounds similar to this compound exhibit significant inhibition of serotonin uptake, suggesting potential antidepressant properties. For instance, a study demonstrated that fluorinated analogs increased potency in inhibiting serotonin transporters compared to non-fluorinated counterparts .

Study 2: Antipsychotic Properties

A related compound was identified as a dual antagonist for 5-HT3R and 5-HT6R receptors, showing promise in reducing hyperlocomotion induced by phencyclidine in animal models. This indicates that this compound could possess similar antipsychotic effects through receptor modulation .

Study 3: Anti-inflammatory Effects

Sulfonamide derivatives have been evaluated for their anti-inflammatory activity. A series of compounds demonstrated significant inhibition of COX enzymes, with some exhibiting superior activity compared to established anti-inflammatory drugs like diclofenac . Although specific data on this compound is limited, its structural similarities suggest it may also exhibit such effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.